3-Chloro-6-(2-methoxyphenyl)pyridazine
Overview
Description
3-Chloro-6-(2-methoxyphenyl)pyridazine is an organic compound with the molecular formula C11H9ClN2O and a molecular weight of 220.66 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 3-position and a 2-methoxyphenyl group at the 6-position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine typically involves the reaction of 2-methoxybenzoyl chloride with hydrazine hydrate to form 2-methoxybenzohydrazide. This intermediate is then cyclized with phosphorus oxychloride (POCl3) to yield the desired pyridazine derivative . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions with boronic acids can produce biaryl compounds .
Scientific Research Applications
3-Chloro-6-(2-methoxyphenyl)pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2-methoxyphenyl)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or receptors . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(4-methoxyphenyl)pyridazine: Similar structure but with a methoxy group at the 4-position.
3-Chloro-6-(methylsulfonyl)pyridazine: Contains a methylsulfonyl group instead of a methoxy group.
3-Chloro-6-(1-piperidinyl)pyridazine: Substituted with a piperidinyl group.
Uniqueness
3-Chloro-6-(2-methoxyphenyl)pyridazine is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-chloro-6-(2-methoxyphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKBVNDUEOLHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650106 | |
Record name | 3-Chloro-6-(2-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949468-94-4 | |
Record name | 3-Chloro-6-(2-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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